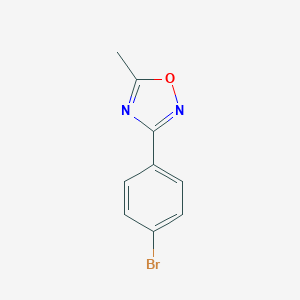

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBIOYGLRGIJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356408 |

Source

|

| Record name | 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118183-92-9 |

Source

|

| Record name | 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole chemical properties

An In-depth Technical Guide on 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a disubstituted oxadiazole, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole scaffold is recognized as a valuable pharmacophore in the development of novel therapeutic agents due to its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution of a 4-bromophenyl group at the 3-position and a methyl group at the 5-position confers distinct physicochemical characteristics that influence its biological profile and potential applications.

Physicochemical and Computational Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 118183-92-9 | [4][5][6] |

| Molecular Formula | C₉H₇BrN₂O | [4][6][7] |

| Molecular Weight | 239.07 g/mol | [7] |

| Purity | ≥97% | [7][8] |

| Topological Polar Surface Area (TPSA) | 38.92 Ų | [7] |

| LogP (calculated) | 2.80752 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 1 | [7] |

| Storage Temperature | 4°C | [7] |

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including the title compound, is most commonly achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed in situ from the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) followed by thermal or base-catalyzed cyclodehydration.[9]

General Synthesis Protocol for 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol outlines a general and widely adopted method for synthesizing this compound from 4-bromobenzamidoxime and an acetylating agent.

Materials:

-

4-Bromobenzamidoxime

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., Pyridine, Triethylamine)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the mixture in an ice bath (0°C). Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction can be heated to reflux to drive the cyclization of the O-acyl-amidoxime intermediate.

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data and Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group and a singlet for the methyl group protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to the para-substitution pattern. The methyl protons at the 5-position of the oxadiazole ring would appear as a sharp singlet further upfield (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework.[10] The two carbons of the oxadiazole ring (C3 and C5) are expected to resonate at highly deshielded chemical shifts, typically in the range of 160-180 ppm.[10][11] The carbons of the bromophenyl ring will appear in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a distinct chemical shift. The methyl carbon will resonate in the aliphatic region (around 10-20 ppm).[10][11]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound (239.07 g/mol ).[7] The fragmentation pattern would likely show the loss of characteristic fragments, aiding in structural confirmation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the molecular ion peak (M and M+2), which is a definitive characteristic for bromine-containing compounds.

Biological Activity and Potential Applications

While specific signaling pathway data for this compound is not extensively detailed in the available literature, the broader class of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has demonstrated significant pharmacological potential.[1][2] These compounds are known to exhibit a wide range of biological activities, including:

-

Antimicrobial Properties , including antibacterial and antifungal effects[14]

The mechanism of action for related compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some oxadiazole derivatives have been shown to act as inhibitors of enzymes like cyclooxygenase (COX), which is relevant to their anti-inflammatory effects.[12] Others have shown potential as EGFR tyrosine kinase inhibitors in cancer therapy.[13] The logical relationship for exploring the potential of a novel oxadiazole compound is depicted below.

Caption: A logical workflow for the pharmacological evaluation of a novel oxadiazole compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 118183-92-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 9. soc.chim.it [soc.chim.it]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 1004672-03-0 [smolecule.com]

spectroscopic data for 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is presented in this technical guide, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for spectroscopic analysis. The molecular formula for this compound is C₉H₇BrN₂O, and its molecular weight is 239.07 g/mol [1]. The compound is also identified by its CAS Number: 118183-92-9[1][2].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.65 | Doublet (d) | 2H | Aromatic protons (meta to oxadiazole) |

| ~2.65 | Singlet (s) | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon NMR) Data

A study on the ¹³C NMR spectra of 3-aryl-5-methyl-1,2,4-oxadiazoles provides a strong basis for the assignment of chemical shifts[3]. The substituent effects of the 5-methyl-1,2,4-oxadiazol-3-yl group on the benzene ring have been determined as follows: ipso-carbon (-1.6 ppm), ortho-carbon (-1.1 ppm), meta-carbon (+0.4 ppm), and para-carbon (+2.6 ppm) relative to benzene (128.5 ppm)[3].

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C5 (Oxadiazole ring) |

| ~168.0 | C3 (Oxadiazole ring) |

| ~132.0 | Aromatic C-Br |

| ~129.0 | Aromatic CH (ortho to oxadiazole) |

| ~128.5 | Aromatic C (ipso, attached to oxadiazole) |

| ~125.0 | Aromatic CH (meta to oxadiazole) |

| ~11.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~1610 | Medium | C=N stretch (oxadiazole ring) |

| ~1590 | Medium | C=C stretch (aromatic ring) |

| ~1470 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O-C stretch (oxadiazole ring) |

| ~1070 | Strong | C-Br stretch |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 238/240 | High | [M]⁺ and [M+2]⁺ molecular ions (due to Br isotopes) |

| 183/185 | Medium | [M - CH₃CN]⁺ |

| 155/157 | Medium | [BrC₆H₄C≡O]⁺ |

| 102 | Medium | [BrC₆H₄]⁺ |

| 76 | Low | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Versatility of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric equivalent for ester and amide groups.[1] This five-membered heterocycle is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4][5][6] This technical guide explores the biological potential of a specific derivative, 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, by examining the well-documented activities of its structural class.

Anticancer Potential

Derivatives of 1,2,4-oxadiazole have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[2][3][7][8] The mechanism of action is often tied to the inhibition of key enzymes involved in cell signaling and proliferation, such as kinases and histone deacetylases (HDACs).[1][7]

While direct experimental data for this compound is not extensively available in public literature, the presence of the 3-aryl-1,2,4-oxadiazole core is a recurring motif in potent anticancer compounds. For instance, a compound featuring a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety linked to a 5-fluorouracil derivative has been synthesized and evaluated for its anticancer activity.[3]

The structure-activity relationship (SAR) studies of similar compounds suggest that the nature and position of substituents on the phenyl ring and at the 5-position of the oxadiazole ring are critical for modulating cytotoxic activity.[2] The 4-bromophenyl group in the target molecule is an interesting feature, as halogen substituents are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Quantitative Anticancer Activity Data for 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked Imidazopyridine (Compound 1) | MCF-7, A-549, A375 | 0.68±0.03, 1.56±0.061, 0.79±0.033 | [2] |

| 1,2,4-Oxadiazole linked with 1,2,4-Thiadiazole-pyrimidine (Compound 5) | MCF-7, A-549, Colo-205, A2780 | 0.22±0.078, 0.11±0.051, 0.93±0.043, 0.34±0.056 | [2] |

| 1,2,4-Oxadiazole linked 5-Fluorouracil (Compound 7a) | MCF-7, A549, DU145, MDA MB-231 | 0.76±0.044, 0.18±0.019, 1.13±0.55, 0.93±0.013 | [3] |

| 1,2,4-Oxadiazole-1,2,3-Triazole-Pyrazole Derivative (Compound 16) | MCF-7 | 0.081±0.0012 | [8] |

| 1,2,4-Oxadiazole linked Imidazopyrazine (Compound 16a) | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 | [9] |

| 1,2,4-Oxadiazole linked Imidazopyrazine (Compound 16b) | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is also a recognized pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[4][10] The mode of action can vary but may involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data for 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 5-Amino-1,2,4-oxadiazole Derivative (Compound 43) | Staphylococcus aureus, Salmonella schottmulleri, Pseudomonas aeruginosa, Proteus vulgaris, Escherichia coli, Candida albicans, Trichophyton mentagrophytes, Fusarium bulbilgenum | 0.15, 0.05, 7.8, 9.4, 0.05, 12.5, 6.3, 12.5 | [4] |

| 1,2,4-Oxadiazole Derivative (Compound 57) | Clostridioides difficile (MIC₉₀) | 1 | [11] |

| 1,2,4-Oxadiazole Derivative (Compound 3a) | Mycobacterium tuberculosis H37Rv | 0.5 | [9] |

| 1,2,4-Oxadiazole Derivative (Compound 7a) | Mycobacterium tuberculosis H37Rv | 0.4 (µM) | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination using broth microdilution.

Enzyme Inhibition

The 1,2,4-oxadiazole nucleus is a privileged scaffold for the design of enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.[1]

Key Enzyme Targets for 1,2,4-Oxadiazole Derivatives:

-

Kinases: These enzymes are critical for cell signaling and are major targets in cancer therapy. 1,2,4-oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR).[1]

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have shown potent inhibitory activity against these enzymes.[1][5]

-

Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are important targets in oncology.[1]

-

Carbonic Anhydrases (CAs): Some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia and progression.[6]

Quantitative Enzyme Inhibition Data for 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Enzyme Target | IC50 | Reference |

| 1,2,4-Oxadiazole Derivative (Compound 6n) | Butyrylcholinesterase (BuChE) | 5.07 µM | [5] |

| 1,2,4-Oxadiazole Derivative (Compound 23) | Carbonic Anhydrase IX (CAIX) | 4.23 µM | [6] |

| 1,2,4-Oxadiazole Hydroxamate Derivative (Compound 21) | HDAC-1, HDAC-2, HDAC-3 | 1.8 nM, 3.6 nM, 3.0 nM | [12] |

| 1,2,4-Oxadiazole Derivative (Compound 13f) | Papain-like Protease (PLpro) | 1.8 µM | [13] |

| 1,2,4-Oxadiazole Derivative (Compound 26r) | Papain-like Protease (PLpro) | 1.0 µM | [13] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method for screening AChE inhibitors.

Methodology:

-

Reagent Preparation: Prepare solutions of the test inhibitor, acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine (ATC) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, inhibitor solution at various concentrations, and DTNB.

-

Pre-incubation: Add the AChE enzyme solution to all wells (except for the blank) and pre-incubate with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate (ATC) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of formation of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Caption: Principle of the Ellman's method for AChE inhibition.

Conclusion

The 1,2,4-oxadiazole scaffold is a highly versatile and valuable platform in drug discovery. While specific biological data for this compound is limited in publicly accessible literature, the extensive research on analogous compounds strongly suggests its potential as a biologically active agent. The insights from structure-activity relationships of related derivatives indicate that this compound is a promising candidate for investigation, particularly in the areas of anticancer, antimicrobial, and enzyme inhibitory research. The experimental protocols and data presented in this guide provide a solid foundation for initiating such studies.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmspr.in [ijmspr.in]

- 11. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

The Diverse Mechanisms of Action of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its bioisosteric resemblance to esters and amides, coupled with enhanced metabolic stability, has positioned it as a privileged structure in the design of novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, targeting a wide array of proteins and pathways implicated in various diseases, including cancer, inflammation, infectious diseases, and neurological disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of 1,2,4-oxadiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,4-Oxadiazole derivatives have exhibited significant potential as anticancer agents through diverse mechanisms, including enzyme inhibition, induction of apoptosis, and modulation of critical signaling pathways.

Enzyme Inhibition in Oncology

These derivatives have been identified as potent inhibitors of several enzyme classes crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Kinases are pivotal in cell signaling and represent major targets in oncology. Certain 1,2,4-oxadiazole derivatives have been developed as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR).[1]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. Several 1,2,4-oxadiazole derivatives have shown potent HDAC inhibitory activity.[2] For instance, compound 21 demonstrated significant inhibition of HDAC-1, -2, and -3 with IC50 values of 1.8, 3.6, and 3.0 nM, respectively.[2]

-

Thymidylate Synthase Inhibition: This enzyme is crucial for DNA synthesis, and its inhibition is a key mechanism for certain chemotherapeutic agents. A derivative containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole structures has been shown to inhibit the thymidylate synthase enzyme.[3]

-

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is a tumor-associated enzyme involved in pH regulation and is a target for anticancer drugs. 1,2,4-oxadiazole derivatives have been reported as inhibitors of CAIX.[4]

Induction of Apoptosis

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.

-

Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic cascade. Several 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3.[5] Molecular docking studies suggest that these compounds can interact with caspase-3 through hydrogen bonding with key amino acid residues like Gly238 and Cys285.[5][6] One derivative was found to increase p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells.[7]

The signaling pathway for caspase-3 mediated apoptosis is depicted below:

Caption: Caspase-3 mediated intrinsic apoptosis pathway induced by 1,2,4-oxadiazole derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 16 | MCF-7 | Antiproliferative | 0.081 | [3] |

| 17 | MCF-7 | Cytotoxicity | 0.88 - 8.37 | [3] |

| 18 | MCF-7 | Cytotoxicity | 0.88 - 8.37 | [3] |

| 27 | MCF-7 | Anticancer | 4.56 | [3] |

| 28 | MCF-7 | Anticancer | 4.25 | [3] |

| 29 | A549 | Anticancer | 4.11 | [3] |

| 61 | HepG2 | Anticancer | 0.7 | [3] |

| 65 | MCF-7, A549, MDA-MB-231 | Anticancer | 0.34 - 2.45 | [3] |

| 21 | - | HDAC-1, -2, -3 Inhibition | 0.0018, 0.0036, 0.003 | [2] |

| Compound 23 | HCT-116 | Antiproliferative | 11.1 | [4] |

| Compound 23 | - | CAIX Inhibition | 4.23 | [4] |

| 16a | MCF-7, A-549, A-375 | Cytotoxicity | 0.68, 1.56, 0.79 | [8] |

| 16b | MCF-7, A-549, A-375 | Cytotoxicity | 0.22, 1.09, 1.18 | [8] |

Anti-inflammatory Activity

1,2,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.

Inhibition of Inflammatory Mediators

-

Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to act as selective inhibitors of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[9]

-

NF-κB Signaling Pathway Inhibition: The NF-κB pathway is a critical regulator of the inflammatory response. Certain 1,2,4-oxadiazole derivatives have been shown to block the activation of the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[10] One study showed that a derivative blocked NF-κB activation by inhibiting the phosphorylation of p65.[11]

Below is a diagram illustrating the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Effect | Reference |

| Compound 88 | NO production in LPS-stimulated microglia | IC50 = 0.67 ± 0.14 µM | [10] |

| Compound 88 | IL-1β production in LPS-stimulated microglia | IC50 = 1.61 ± 0.21 µM | [10] |

| Compound 88 | TNF-α production in LPS-stimulated microglia | IC50 = 4.15 ± 0.44 µM | [10] |

Antimicrobial and Antifungal Activity

The 1,2,4-oxadiazole nucleus is a key pharmacophore in the development of new anti-infective agents.

Antibacterial Mechanisms

-

Enzyme Inhibition: Some derivatives have been shown to inhibit bacterial enzymes. For example, in silico screening has identified 1,2,4-oxadiazoles that target penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA).[12]

-

Inhibition of Citric Acid Cycle Enzymes: Certain nitro-substituted derivatives are proposed to inhibit enzymes of the citric acid cycle through the formation of free radicals.[12]

Antifungal Mechanisms

-

Succinate Dehydrogenase (SDH) Inhibition: 1,2,4-Oxadiazole derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[13][14] Molecular docking studies have shown that these compounds can form hydrogen bonds with key residues in the active site of SDH.[13]

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound ID | Microorganism | Assay | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Compound 52 | Gram-positive bacteria | Antibacterial | - | - | [12] |

| Compound 53 | Gram-positive bacteria | Antibacterial | - | - | [12] |

| Compound 62a | E. coli, P. aeruginosa, S. aureus, P. mirabilis, E. faecalis | Antibacterial | - | - | [12] |

| Compound 62b | E. coli, P. aeruginosa, S. aureus, P. mirabilis, E. faecalis | Antibacterial | - | - | [12] |

| Compound 62c | E. coli, P. aeruginosa, S. aureus, P. mirabilis, E. faecalis | Antibacterial | - | - | [12] |

| Compound 4f | Rhizoctonia solani | Antifungal | - | 12.68 | [13][14] |

| Compound 4f | Fusarium graminearum | Antifungal | - | 29.97 | [13][14] |

| Compound 4f | Exserohilum turcicum | Antifungal | - | 29.14 | [13][14] |

| Compound 4f | Colletotrichum capsica | Antifungal | - | 8.81 | [13][14] |

| Compound 4q | Rhizoctonia solani | Antifungal | - | 38.88 | [13][14] |

| Compound 4q | Fusarium graminearum | Antifungal | - | 149.26 | [13][14] |

| Compound 4q | Exserohilum turcicum | Antifungal | - | 228.99 | [13][14] |

| Compound 4q | Colletotrichum capsica | Antifungal | - | 41.67 | [13][14] |

Neurological and Other Activities

1,2,4-Oxadiazole derivatives also exhibit a range of activities targeting the central nervous system and other receptors.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against these enzymes.[1][6]

-

Muscarinic Receptor Agonism: These compounds have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, which are involved in cognitive function.[7]

-

Metabotropic Glutamate Receptor (mGluR) Modulation: Certain derivatives act as positive allosteric modulators (PAMs) of the mGlu4 receptor, showing potential for the treatment of psychosis.[15]

-

Nuclear Receptor Modulation: 1,2,4-oxadiazole derivatives have been identified as antagonists of the Farnesoid X Receptor (FXR) and agonists of the Pregnane X Receptor (PXR), suggesting their potential in treating inflammatory and metabolic disorders.[16]

Quantitative Data: Neurological and Other Activities

| Compound ID | Target | Assay | IC50 (µM) | EC50 (nM) | Reference |

| Compound 6n | BuChE | Enzyme Inhibition | 5.07 | - | [6] |

| Compound 6b | BuChE | Enzyme Inhibition | 9.81 | - | [6] |

| Compound 37 | mGlu4 Receptor | PAM Activity | - | 282-656 | [15] |

| Compound 49 | mGlu4 Receptor | PAM Activity | - | 282-656 | [15] |

| Compound 52 | mGlu4 Receptor | PAM Activity | - | 282-656 | [15] |

| Compound 60 | mGlu4 Receptor | PAM Activity | - | 282-656 | [15] |

| Compound 62 | mGlu4 Receptor | PAM Activity | - | 282-656 | [15] |

| Compound 1 | FXR | Antagonist Activity | 0.58 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow for MTT Assay

Caption: A typical workflow for assessing anticancer activity using the MTT assay.

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3][9]

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[3][9]

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[9]

-

Formazan Formation: Incubate for 4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.[3][9]

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

-

Animal Dosing: Administer the test 1,2,4-oxadiazole derivatives or a standard drug (e.g., indomethacin) orally to rats. The control group receives the vehicle.[17]

-

Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16][18]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing an appropriate broth medium.[15]

-

Inoculation: Add a standardized microbial inoculum to each well.[15]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a widely used method for measuring AChE activity.

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, acetylthiocholine (ATC) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[1]

-

Compound Plating: Add various concentrations of the test compounds to the wells of a 96-well microplate. Include positive (e.g., donepezil) and negative controls.[1]

-

Pre-incubation: Add the AChE enzyme solution to the wells and pre-incubate with the inhibitors for a set time (e.g., 15 minutes) at room temperature.[1]

-

Reaction Initiation: Add a solution containing both DTNB and ATC to all wells to start the reaction.[1]

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[1]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 1,2,4-oxadiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The ability of these derivatives to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathway components, underscores their potential in addressing a multitude of diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating the continued exploration and optimization of 1,2,4-oxadiazole-based compounds for future clinical applications. Further research into the structure-activity relationships and in vivo efficacy of these promising molecules is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. dovepress.com [dovepress.com]

- 17. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed, representative experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this exact compound, some of the presented methodologies are based on established procedures for structurally related 1,2,4-oxadiazole derivatives.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.1 g/mol | [1] |

| CAS Number | 118183-92-9 | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | >95% (typical for commercial samples) | [2] |

Solubility

Table of Predicted Solubilities:

| Solvent | Predicted Solubility |

| Water | Low |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Sparingly Soluble to Soluble |

| Ethanol | Sparingly Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Stability

The stability of 1,2,4-oxadiazole derivatives can be influenced by factors such as pH, temperature, and light. While specific stability data for this compound is not published, general degradation pathways for the 1,2,4-oxadiazole ring involve hydrolytic cleavage under acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

-

Dilute the sample to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method (e.g., with a gradient elution) coupled with a PDA or MS detector to separate the parent compound from any degradation products.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

-

Logical Flow of Forced Degradation Studies:

Caption: Logical workflow for conducting forced degradation studies.

Synthesis

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acylamidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid or its derivative.

Representative Experimental Protocol for Synthesis

This protocol describes a general and widely used method for the synthesis of this compound.

Materials:

-

4-Bromobenzamidoxime

-

Acetic anhydride

-

Pyridine or another suitable base

-

A suitable solvent (e.g., toluene, xylene, or acetic acid)

-

Standard laboratory glassware and reflux apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Formation of O-Acylamidoxime Intermediate:

-

Dissolve 4-bromobenzamidoxime in a suitable solvent.

-

Add a base (e.g., pyridine) to the solution.

-

Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until the formation of the O-acetyl-4-bromobenzamidoxime is complete (can be monitored by TLC).

-

-

Cyclization to 1,2,4-Oxadiazole:

-

Heat the reaction mixture containing the intermediate to reflux for several hours. The high temperature promotes the cyclodehydration to form the 1,2,4-oxadiazole ring.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Confirm the structure of the purified this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed, representative experimental protocols for its synthesis and characterization. While specific quantitative data for this compound is limited, the provided methodologies offer a solid foundation for researchers and drug development professionals to conduct further investigations. The inherent properties of the 1,2,4-oxadiazole scaffold suggest that this compound may possess interesting biological activities, warranting further exploration. The successful synthesis and characterization, along with a thorough understanding of its solubility and stability, are critical first steps in the evaluation of its therapeutic potential.

References

1,2,4-Oxadiazole Compounds: A Technical Guide to Potential Therapeutic Targets

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has solidified its role as a "privileged scaffold" in modern medicinal chemistry.[1] Its inherent metabolic stability and its capacity to act as a bioisostere for amide and ester groups make it a versatile core for designing novel therapeutic agents.[1][2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of pharmacological activities, engaging with a diverse array of molecular targets implicated in cancer, neurodegenerative disorders, inflammation, and infectious diseases.[1][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-oxadiazole compounds, supported by quantitative efficacy data, detailed experimental protocols for hallmark assays, and visualizations of critical signaling pathways to aid researchers in the strategic development of next-generation therapeutics.

Key Therapeutic Areas and Molecular Targets

The therapeutic versatility of the 1,2,4-oxadiazole scaffold stems from its ability to be chemically modified to achieve high affinity and selectivity for a wide range of biological macromolecules.[4][6] Below is a summary of key targets organized by therapeutic area.

1.1 Neurodegenerative Disorders, including Alzheimer's Disease

A primary strategy in the management of Alzheimer's disease (AD) is the modulation of neurotransmitter levels and mitigation of oxidative stress.[7] 1,2,4-oxadiazole derivatives have been developed as potent modulators of enzymes central to AD pathology.[8]

Key Targets:

-

Acetylcholinesterase (AChE): This enzyme degrades the neurotransmitter acetylcholine, and its inhibition is a cornerstone of AD therapy.[7]

-

Butyrylcholinesterase (BuChE): A secondary enzyme that hydrolyzes acetylcholine, its significance increases as AD progresses.

-

Monoamine Oxidase B (MAO-B): This enzyme's activity is linked to oxidative stress and the formation of neurotoxic species in the brain.[8]

Table 1: Efficacy of 1,2,4-Oxadiazole Derivatives Against Neurological Targets

| Target Enzyme | Compound Class/Derivative | IC50 Value | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Substituted 1,2,4-oxadiazoles (e.g., 2b, 3a) | 0.0158 - 0.121 µM | Alzheimer's Disease | [8] |

| Acetylcholinesterase (AChE) | N-acylhydrazone derivatives (e.g., 2a-c, 4a-c) | 0.00098 - 0.07920 µM | Alzheimer's Disease | [7] |

| Butyrylcholinesterase (BuChE) | Benzyl-oxadiazole derivative (6n) | 5.07 µM | Alzheimer's Disease | [9] |

| Butyrylcholinesterase (BuChE) | Thiophene-oxadiazole derivative (13b) | 15 µM | Alzheimer's Disease | [8] |

| Monoamine Oxidase B (MAO-B) | Thiophene-oxadiazole derivatives (e.g., 2b, 2c) | 74.68 - 225.48 µM | Alzheimer's Disease | [8] |

| mGlu4 Receptor (PAM) | Picolinamide derivatives (e.g., 34, 37, 52) | EC50 = 282–656 nM | CNS Disorders/Psychosis |[10][11] |

1.2 Oncology

The development of targeted cancer therapies is a major focus of drug discovery. 1,2,4-oxadiazoles have been incorporated into molecules that inhibit enzymes crucial for cancer cell proliferation, survival, and metastasis.[12][13]

Key Targets:

-

Histone Deacetylases (HDACs): These enzymes are critical epigenetic regulators, and their inhibition can induce apoptosis and cell cycle arrest in cancer cells.[12]

-

Carbonic Anhydrases (CAs): Specifically the tumor-associated isoforms CA IX and CA XII, which are involved in regulating tumor pH and promoting survival in hypoxic conditions.[6][13]

-

Kinases (e.g., EGFR): Epidermal Growth Factor Receptor (EGFR) is a well-known proto-oncogene, and its inhibition is a validated strategy in various cancers.[12]

-

Tubulin: Disruption of microtubule dynamics by targeting tubulin is a classic anticancer mechanism that leads to mitotic arrest.[12]

Table 2: Efficacy of 1,2,4-Oxadiazole Derivatives Against Oncological Targets

| Target Enzyme/Protein | Compound Class/Derivative | IC50 / GI50 Value | Cancer Type(s) | Reference(s) |

|---|---|---|---|---|

| HDAC-1, -2, -3 | 2-aminobenzamide derivative | 1.8 nM, 3.6 nM, 3.0 nM | Various | [1] |

| Carbonic Anhydrase IX (CA IX) | Arene sulfonamide derivative (29) | Kᵢ = 0.089 nM | Various | [14] |

| Carbonic Anhydrase IX (CA IX) | Thiazole-sulfonamide conjugate (OX12) | IC50 = 4.23 µM | Colorectal | [15] |

| EGFR | Hybrid oxadiazole derivative (33) | IC50 = 0.34 µM | Breast (MCF-7) | [12] |

| STAT3 | Benzylthio-triazole derivative (12d) | IC50 = 1.5 µM | Breast (MCF-7) | [16] |

| Tubulin Polymerization | Combretastatin analogue | IC50 = 0.86 µM | Various | [12] |

| Antiproliferative (WiDr) | Ribose-derivative (8) | GI50 = 4.5 µM | Colon | [6] |

| Antiproliferative (A-549) | Thiadiazole-pyrimidine conjugate (5) | IC50 = 0.11 µM | Lung | |

1.3 Inflammatory Disorders

Chronic inflammation underlies numerous diseases. 1,2,4-oxadiazole compounds have been shown to modulate key inflammatory signaling pathways.

Key Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines.

-

Cyclooxygenase (COX) Enzymes: The targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

1.4 Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel anti-infective agents. The 1,2,4-oxadiazole scaffold has been explored for its activity against a range of pathogens.

Key Targets:

-

Bacterial Enzymes (e.g., Penicillin-Binding Proteins): Essential for bacterial cell wall synthesis.

-

Fungal Enzymes (e.g., Succinate Dehydrogenase): A key component of the mitochondrial respiratory chain in fungi.

-

Parasitic Targets (e.g., Leishmania infantum proteins): Investigated for activity against neglected tropical diseases.

Table 3: Activity of 1,2,4-Oxadiazole Derivatives Against Infectious Agents

| Organism/Target | Compound Class/Derivative | MIC / EC50 Value | Disease Area | Reference(s) |

|---|---|---|---|---|

| S. aureus (MRSA) | Indole-substituted oxadiazole (58) | MIC = 4 µg/mL | Bacterial Infection | |

| M. tuberculosis H37Ra | Cinnamic acid derivative (27) | MIC = 8.45 µg/mL | Tuberculosis | |

| C. capsica (fungus) | Dichloro-substituted derivative (4f) | EC50 = 8.81 µg/mL | Fungal Infection |

| L. infantum (promastigotes) | Oxadiazole derivative (Ox1) | IC50 = 12.3 µM | Leishmaniasis | |

Modulation of Key Signaling Pathways

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated by their influence on complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.

2.1 Inhibition of the NF-κB Inflammatory Pathway

The NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit this pathway, preventing the phosphorylation of p65 and its nuclear translocation, thereby exerting potent anti-inflammatory effects.

2.2 Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators, including certain 1,2,4-oxadiazole derivatives, disrupts the Nrf2-Keap1 interaction.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of protective phase II antioxidant enzymes like HO-1 and NQO1.[6]

Experimental Protocols

The identification and characterization of 1,2,4-oxadiazole inhibitors rely on robust and reproducible bioassays. Below are detailed protocols for key experiments commonly cited in the evaluation of these compounds.

3.1 General Workflow for Enzyme Inhibition Screening

The process of identifying and characterizing enzyme inhibitors follows a standardized workflow, from initial screening of a compound library to the precise determination of inhibitory constants.

3.2 Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.[2]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[2]

-

Materials & Reagents:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel).

-

0.1 M Phosphate Buffer, pH 8.0.[2]

-

3 mM DTNB solution in phosphate buffer.[2]

-

15 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).[2]

-

Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO, with serial dilutions in buffer.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of kinetic measurements at 412 nm.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, prepare wells in triplicate.[2]

-

Blank: 160 µL Buffer + 20 µL DTNB.

-

Control (100% Activity): 120 µL Buffer + 20 µL DMSO/Buffer + 20 µL AChE solution + 20 µL DTNB.

-

Test Wells: 120 µL Buffer + 20 µL Test Compound solution + 20 µL AChE solution + 20 µL DTNB.

-

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Initiate Reaction: Add 20 µL of ATCI solution to all wells to start the reaction (final volume = 200 µL).[2]

-

Kinetic Measurement: Immediately place the plate in a reader pre-set to 37°C. Measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[2]

-

Data Analysis:

-

Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

-

3.3 Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway drives luciferase expression, which is measured by adding a substrate (luciferin) and detecting the resulting luminescence. A co-transfected plasmid with Renilla luciferase under a constitutive promoter is used for normalization.[4][6]

-

Materials & Reagents:

-

HEK293 or HeLa cells.

-

NF-κB Firefly Luciferase Reporter Plasmid and a Renilla Luciferase Control Plasmid.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

NF-κB activator (e.g., TNF-α or LPS).

-

Test compounds (1,2,4-oxadiazole derivatives).

-

White, opaque 96-well plates.

-

Dual-Luciferase® Reporter Assay System (contains lysis buffer, firefly and Renilla substrates).

-

Luminometer.

-

-

Procedure:

-

Day 1: Cell Seeding: Seed cells into a 96-well plate at a density that will result in ~80-90% confluency on the day of transfection. Incubate overnight.[4]

-

Day 2: Transfection: Transfect cells with the NF-κB reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[4]

-

Day 3: Treatment:

-

Pre-treat cells with various concentrations of the 1,2,4-oxadiazole test compound for 1-2 hours.

-

Add the NF-κB activator (e.g., TNF-α) to all wells except the negative control.

-

Incubate for an appropriate time (e.g., 6-24 hours) to induce reporter expression.[3]

-

-

Day 4: Lysis and Luminescence Measurement:

-

Remove the culture medium and wash cells with PBS.

-

Add 20-30 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[1][6]

-

Measure firefly luminescence in a luminometer after adding the firefly luciferase substrate.

-

Inject the Renilla luciferase substrate (e.g., Stop & Glo®) into the same well and measure Renilla luminescence.[4]

-

-

Data Analysis:

-

Normalize the data by calculating the ratio of Firefly Luminescence to Renilla Luminescence for each well.

-

Calculate the percentage of inhibition relative to the "activator-only" control.

-

Determine the IC50 value by plotting the normalized activity against the log of the inhibitor concentration.

-

-

Conclusion

The 1,2,4-oxadiazole scaffold is a remarkably versatile and "privileged" structure in drug discovery, offering a robust framework for developing inhibitors against a multitude of therapeutic targets.[1][6] Its derivatives have demonstrated potent, often nanomolar, activity in oncology, neurodegenerative diseases, and inflammatory conditions.[1][7][14] The ability of this heterocycle to act as a bioisosteric replacement for esters and amides enhances its drug-like properties, improving metabolic stability and pharmacokinetic profiles.[2][3] The extensive quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers. Future efforts focused on structure-activity relationship (SAR) studies, computational modeling, and exploration of novel biological targets will continue to unlock the full therapeutic potential of 1,2,4-oxadiazole-based compounds, paving the way for the development of innovative treatments for a wide range of human diseases.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. scribd.com [scribd.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

in silico prediction of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole properties

An In-Depth Technical Guide on the In Silico Prediction of 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole Properties

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and antimicrobial effects. In silico prediction methods are invaluable in the early stages of drug discovery for assessing the potential of a compound to be developed into a drug. These computational tools allow for the rapid evaluation of physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) of a molecule, collectively known as ADMET properties. This guide provides a comprehensive overview of the predicted properties of this compound using various in silico models.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its biological activity and pharmacokinetic profile. These properties, including molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA), have been predicted for this compound using computational methods.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2O | PubChem |

| Molecular Weight | 239.07 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area (TPSA) | 42.4 Ų | PubChem |

| Water Solubility | 0.057 mg/mL | PubChem |

| LogS (ESOL) | -3.62 | SwissADME |

Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate determines its bioavailability and persistence in the body. In silico models provide valuable insights into the likely ADME characteristics of this compound.

Absorption

| Property | Prediction | Interpretation | Source |

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule may be able to cross the blood-brain barrier. | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells by P-gp. | SwissADME |

Distribution

| Property | Prediction | Interpretation | Source |

| Volume of Distribution (VDss) | -0.152 log(L/kg) | Low distribution into tissues from the bloodstream. | pkCSM |

| Fraction Unbound in Plasma | 0.203 | Approximately 20.3% of the drug is expected to be free in plasma. | pkCSM |

Metabolism

| Property | Prediction | Interpretation | Source |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. | SwissADME |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. | SwissADME |

| CYP2C9 Inhibitor | Yes | Likely to inhibit the CYP2C9 enzyme, suggesting potential for drug-drug interactions. | SwissADME |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. | SwissADME |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | SwissADME |

Excretion

| Property | Prediction | Interpretation | Source |

| Total Clearance | 0.537 log(mL/min/kg) | Predicted clearance rate from the body. | pkCSM |

Drug-Likeness and Medicinal Chemistry Friendliness

Several rules and filters are used to assess the "drug-likeness" of a molecule, which is a qualitative concept used to guide drug discovery.

| Rule/Filter | Prediction | Interpretation | Source |

| Lipinski's Rule of Five | No violations | Good oral bioavailability is likely. | SwissADME |

| Ghose Filter | No violations | The molecule falls within the preferred range for drug-like properties. | SwissADME |

| Veber Filter | No violations | Good oral bioavailability is likely. | SwissADME |

| Egan Filter | No violations | Good oral bioavailability is likely. | SwissADME |

| Muegge Filter | No violations | The molecule falls within the preferred range for drug-like properties. | SwissADME |

| PAINS (Pan-Assay Interference Compounds) | No alerts | The molecule is unlikely to interfere with assay results. | SwissADME |

| Brenk Alert | No alerts | No known toxic or undesirable fragments are present. | SwissADME |

| Lead-likeness | No violations | The molecule has characteristics suitable for a starting point in lead optimization. | SwissADME |

Toxicity Predictions

In silico toxicity predictions are crucial for identifying potential safety liabilities early in the drug discovery process.

| Toxicity Endpoint | Prediction | Interpretation | Source |

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. | pkCSM |

| Max. Tolerated Dose (human) | 0.634 log(mg/kg/day) | Predicted maximum tolerated dose in humans. | pkCSM |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity through inhibition of the hERG potassium channel. | pkCSM |

| hERG II Inhibitor | No | Unlikely to inhibit the hERG II channel. | pkCSM |

| Skin Sensitisation | No | Unlikely to cause skin sensitization. | pkCSM |

| Minnow Toxicity | 1.127 log(mM) | Predicted toxicity to aquatic life. | pkCSM |

Methodologies and Protocols

The data presented in this guide were generated using well-established in silico prediction tools, namely SwissADME and pkCSM. The methodologies employed by these platforms are summarized below.

SwissADME

SwissADME is a web-based platform that computes a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics. The predictions are based on a combination of established computational models:

-

Physicochemical Properties : Predictions such as molecular weight, logP (XLOGP3), and TPSA are calculated using established algorithms. Water solubility is predicted using the ESOL (Estimated Solubility) model.

-

Pharmacokinetics : Gastrointestinal absorption and blood-brain barrier permeability are predicted using a boiled-egg model, which is a graphical representation of lipophilicity and polarity. P-glycoprotein substrate prediction is based on a decision tree model. Cytochrome P450 inhibition is predicted using support vector machine (SVM) models.

-

Drug-Likeness : The platform evaluates the molecule against various drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge) and medicinal chemistry filters (PAINS, Brenk).

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties. The methodology involves:

-

Graph-Based Signatures : The chemical structure of the molecule is represented as a graph, and signatures (small molecular fragments) are generated. These signatures are then used as input for predictive models.

-

Predictive Models : The platform employs a variety of machine learning models, including support vector machines and regression models, trained on large datasets of experimental data to predict ADMET properties such as volume of distribution, plasma protein binding, clearance, and various toxicity endpoints.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction of a small molecule like this compound.

Caption: Workflow for in silico ADMET prediction.

Conclusion

The in silico analysis of this compound suggests that it has a promising drug-like profile. It exhibits good predicted oral bioavailability and does not violate major drug-likeness rules. However, potential liabilities have been identified, including the inhibition of the CYP2C9 enzyme, which could lead to drug-drug interactions, and potential cardiotoxicity through hERG inhibition. These predictions provide a valuable starting point for further experimental validation and optimization of this compound in a drug discovery program. It is important to emphasize that in silico predictions are not a substitute for experimental data but serve as a guide for prioritizing and designing future studies.

The Synthesis of 3-Aryl-5-Methyl-1,2,4-Oxadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and other pharmacokinetic properties. Among these, 3-aryl-5-methyl-1,2,4-oxadiazoles represent a significant subclass with a wide range of biological activities. This technical guide provides a comprehensive review of the primary synthetic routes to this important class of compounds, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The construction of the 3-aryl-5-methyl-1,2,4-oxadiazole core predominantly relies on two key strategies: the cyclodehydration of an intermediate O-acylamidoxime and one-pot multicomponent reactions. More recently, microwave-assisted synthesis has emerged as a rapid and efficient alternative.

Cyclodehydration of O-Acylamidoximes

This is the most widely employed method for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles. The reaction proceeds in two distinct steps: the acylation of an arylamidoxime with an acetylating agent to form an O-acetylamidoxime intermediate, followed by a cyclodehydration step to yield the final product.

The overall transformation is depicted in the workflow below:

A variety of reagents and conditions can be employed for the cyclodehydration step, each with its own advantages. Thermal cyclization is a straightforward approach, often involving heating the O-acylamidoxime intermediate in a high-boiling solvent. Alternatively, the use of superbase systems, such as MOH/DMSO (where M = Li, Na, K), has been shown to facilitate the reaction at room temperature.[1] 1,1'-Carbonyldiimidazole (CDI) is another effective reagent for both the formation and subsequent cyclodehydration of O-acyl benzamidoximes.

This protocol is a representative example of the two-step cyclodehydration method.

Step 1: Synthesis of O-Acetylbenzamidoxime

-

To a solution of benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dioxane, slowly add acetic anhydride (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-